

Spectroscopic Characterization of 2-(diallylamino)ethanol: An In-Depth Technical Guide

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Compound of Interest

Compound Name: *Ethanol, 2-(diallylamino)-*

CAS No.: 17719-79-8

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Introduction

2-(diallylamino)ethanol is a tertiary amine with a primary alcohol functional group, making it a versatile building block in organic synthesis. Its diallylamino group is amenable to various transformations, including quaternization, oxidation, and polymerization, while the hydroxyl group can undergo esterification, etherification, and oxidation. This unique combination of reactive sites makes it a valuable precursor for synthesizing a wide range of molecules, including pharmaceuticals, polymers, and corrosion inhibitors.

A thorough understanding of the molecular structure of 2-(diallylamino)ethanol is paramount for its effective utilization. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating its chemical architecture. This technical guide provides a comprehensive analysis of the spectroscopic data of 2-(diallylamino)ethanol, offering insights into the principles behind the experimental choices and a detailed interpretation of the resulting spectra. This document is

intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural characterization of this important molecule.

Molecular Structure and Spectroscopic Overview

The structural formula of 2-(diallylamino)ethanol is presented below. The key structural features to be confirmed by spectroscopic analysis are the diallylamino group, characterized by the allyl (prop-2-en-1-yl) moieties, and the ethanolamine backbone.

Caption: Molecular Structure of 2-(diallylamino)ethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. Both ^1H and ^{13}C NMR spectra provide detailed information about the chemical environment of each nucleus.

Experimental Protocol: NMR Spectroscopy

- **Sample Preparation:** A solution of 2-(diallylamino)ethanol is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl_3), in a standard 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's resonances.^[1]
- **Instrument Setup:** The NMR spectra are acquired on a spectrometer operating at a specific frequency for ^1H and ^{13}C nuclei (e.g., 400 MHz for ^1H and 100 MHz for ^{13}C).
- **^1H NMR Acquisition:** A standard one-pulse sequence is used to acquire the proton NMR spectrum. Key parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
- **^{13}C NMR Acquisition:** A proton-decoupled pulse sequence is employed to obtain the carbon NMR spectrum, which results in a spectrum of singlets for each unique carbon atom. A larger number of scans is typically required for ^{13}C NMR due to the lower natural abundance of the ^{13}C isotope.
- **Data Processing:** The acquired Free Induction Decay (FID) is processed by applying a Fourier transform, followed by phase and baseline corrections to obtain the final spectrum.

Chemical shifts are referenced to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C) or an internal standard like tetramethylsilane (TMS).

^1H NMR Spectral Data and Interpretation

The ^1H NMR spectrum of 2-(diallylamino)ethanol exhibits distinct signals corresponding to the different proton environments in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---------------------------------|--------------|-------------|--------------------------------------|
| ~5.8 | m | 2H | -CH=CH ₂ |
| ~5.2 | m | 4H | -CH=CH ₂ |
| ~3.6 | t | 2H | -CH ₂ -OH |
| ~3.1 | d | 4H | N-CH ₂ -CH= |
| ~2.6 | t | 2H | N-CH ₂ -CH ₂ - |
| ~2.5 | br s | 1H | -OH |

Interpretation:

- The complex multiplet at approximately 5.8 ppm is characteristic of the vinylic protons of the two allyl groups (-CH=CH₂). The integration of 2H confirms the presence of two such protons.
- The multiplet around 5.2 ppm, integrating to 4H, corresponds to the terminal vinylic protons (=CH₂) of the two allyl groups.
- The triplet at roughly 3.6 ppm is assigned to the methylene protons adjacent to the hydroxyl group (-CH₂-OH). The triplet multiplicity arises from coupling with the neighboring methylene protons.
- The doublet at approximately 3.1 ppm, with an integration of 4H, is attributed to the methylene protons of the allyl groups attached to the nitrogen atom (N-CH₂-CH=). The doublet splitting is due to coupling with the adjacent vinylic proton.

- The triplet at about 2.6 ppm corresponds to the methylene protons of the ethanolamine backbone that are adjacent to the nitrogen atom (N-CH₂-CH₂-).
- A broad singlet, typically observed around 2.5 ppm, is indicative of the hydroxyl proton (-OH). The broadness of this peak is a result of chemical exchange, and its chemical shift can vary with concentration and temperature.^[1]

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |
|------------------------|--------------------------------------|
| ~135 | -CH=CH ₂ |
| ~117 | -CH=CH ₂ |
| ~60 | -CH ₂ -OH |
| ~57 | N-CH ₂ -CH= |
| ~54 | N-CH ₂ -CH ₂ - |

Interpretation:

- The signal at approximately 135 ppm is assigned to the internal vinylic carbons (-CH=CH₂).
- The resonance around 117 ppm corresponds to the terminal vinylic carbons (=CH₂).
- The peak at roughly 60 ppm is characteristic of the carbon atom bonded to the hydroxyl group (-CH₂-OH). Its downfield shift is due to the deshielding effect of the electronegative oxygen atom.^{[2][3]}
- The signal at about 57 ppm is attributed to the methylene carbons of the allyl groups attached to the nitrogen (N-CH₂-CH=).
- The resonance at approximately 54 ppm corresponds to the methylene carbon of the ethanolamine backbone adjacent to the nitrogen atom (N-CH₂-CH₂-).

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

- **Sample Preparation:** A small drop of neat 2-(diallylamino)ethanol is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin liquid film.
- **Background Spectrum:** A background spectrum of the empty spectrometer is recorded to account for atmospheric and instrumental contributions.
- **Sample Spectrum:** The sample is placed in the IR beam path, and the spectrum is recorded.
- **Data Analysis:** The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm^{-1}).

IR Spectral Data and Interpretation

The IR spectrum of 2-(diallylamino)ethanol displays characteristic absorption bands that confirm the presence of its key functional groups.

| Wavenumber (cm^{-1}) | Intensity | Assignment |
|---------------------------------|-----------|-------------------------------------|
| ~3400 (broad) | Strong | O-H stretching (alcohol) |
| ~3080 | Medium | =C-H stretching (alkene) |
| ~2980-2850 | Strong | C-H stretching (alkane) |
| ~1645 | Medium | C=C stretching (alkene) |
| ~1100 | Strong | C-O stretching (alcohol) |
| ~990 and ~915 | Strong | =C-H bending (alkene, out-of-plane) |

Interpretation:

- A strong and broad absorption band centered around 3400 cm^{-1} is a definitive indication of the O-H stretching vibration of the alcohol functional group. The broadening is due to intermolecular hydrogen bonding.[4]
- The medium intensity peak at approximately 3080 cm^{-1} is characteristic of the stretching vibration of the sp^2 hybridized C-H bonds of the alkene groups.
- The strong absorptions in the $2980\text{-}2850\text{ cm}^{-1}$ region are due to the stretching vibrations of the sp^3 hybridized C-H bonds of the methylene groups.
- The absorption of medium intensity at about 1645 cm^{-1} corresponds to the C=C stretching vibration of the allyl groups.
- A strong band around 1100 cm^{-1} is assigned to the C-O stretching vibration of the primary alcohol.
- The strong peaks at approximately 990 cm^{-1} and 915 cm^{-1} are characteristic out-of-plane bending vibrations for the terminal vinyl group (=C-H), providing further evidence for the presence of the allyl moieties.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol: Mass Spectrometry

- **Sample Introduction:** A dilute solution of 2-(diallylamino)ethanol is injected into a gas chromatograph (GC) for separation, which then introduces the sample into the mass spectrometer.
- **Ionization:** Electron ionization (EI) is a common method where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

- Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z .

Mass Spectral Data and Interpretation

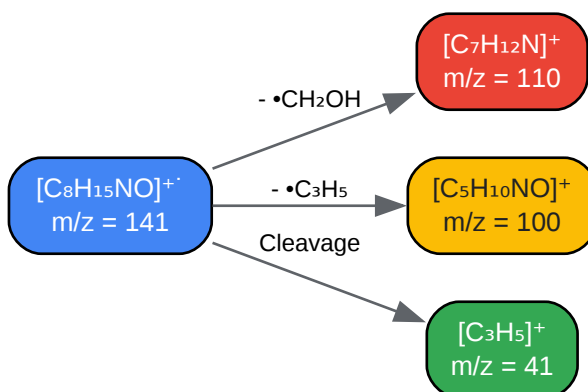
The mass spectrum of 2-(diallylamino)ethanol provides key information for confirming its molecular weight and elucidating its fragmentation pathways. The molecular formula is $C_8H_{15}NO$, with a molecular weight of 141.21 g/mol .

| m/z | Relative Intensity | Assignment |
|-------|--------------------|-----------------------------|
| 141 | Low | $[M]^+$ (Molecular Ion) |
| 110 | High | $[M - CH_2OH]^+$ |
| 100 | Medium | $[M - C_3H_5]^+$ |
| 70 | Medium | $[C_4H_8N]^+$ |
| 41 | High | $[C_3H_5]^+$ (Allyl cation) |

Interpretation:

- The molecular ion peak ($[M]^+$) is expected at m/z 141, corresponding to the molecular weight of 2-(diallylamino)ethanol. This peak may be of low intensity due to the facile fragmentation of the molecule.
- A prominent peak is often observed at m/z 110, resulting from the loss of the hydroxymethyl radical ($\bullet CH_2OH$, mass 31) via alpha-cleavage adjacent to the nitrogen atom. This is a characteristic fragmentation for amino alcohols.[\[5\]](#)
- A peak at m/z 100 can be attributed to the loss of an allyl radical ($\bullet C_3H_5$, mass 41), another common fragmentation pathway for allylic compounds.
- The fragment at m/z 70 likely corresponds to the $[C_4H_8N]^+$ ion, formed through various rearrangement and cleavage pathways.

- A high-intensity peak at m/z 41 is characteristic of the stable allyl cation ($[C_3H_5]^+$), which is readily formed by the cleavage of the N-allyl bond.



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